molecular formula C19H14O2 B1588520 p-Terphenyl-4-carboxylic acid CAS No. 5731-15-7

p-Terphenyl-4-carboxylic acid

Cat. No. B1588520
CAS RN: 5731-15-7
M. Wt: 274.3 g/mol
InChI Key: BJHHREPACLZKDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-Terphenyl-4-carboxylic acid is an aromatic compound with the empirical formula C19H14O2 . It has a molecular weight of 274.31 . The compound is a member of the phenyl compound group and manifests as a white crystalline solid with limited solubility in water .


Synthesis Analysis

The synthesis of p-Terphenyl-4-carboxylic acid has been discussed in various research works . For instance, a thesis titled “SYNTHESIS AND APPLICATION OF p-TERPHENYL-4-CARBOXYLIC ACID PROTECTED PEPTIDES” discusses the synthesis, characterization, spectroscopic studies, and cation binding ability of p-Terphenyl-4-carboxylic acid .


Molecular Structure Analysis

The molecular structure of p-Terphenyl-4-carboxylic acid is represented by the SMILES string OC(=O)c1ccc(cc1)-c2ccc(cc2)-c3ccccc3 . This indicates that the compound consists of a central benzene ring substituted with two phenyl groups .


Physical And Chemical Properties Analysis

P-Terphenyl-4-carboxylic acid is a white to yellow powder, crystals, or crystalline powder . It has a melting point of 305 °C (dec.) . The compound conforms to its infrared spectrum .

Scientific Research Applications

Surface Chemistry and Monolayer Studies

p-Terphenyl-4-carboxylic acid has been extensively studied for its applications in surface chemistry, particularly in the formation and reorganization of self-assembled monolayers on various surfaces. For example, Hsu et al. (2004) investigated the structure of self-assembled monolayers of p-terphenyl-4-carboxylic acid on silver surfaces, revealing significant insights into the reorganization of these films when exposed to H2S vapor (Hsu et al., 2004). Moreover, studies by Dynarowicz-£atka et al. (2004) and others have explored the influence of substituents on the characteristics of Langmuir monolayers formed from derivatives of p-terphenyl carboxylic acids, contributing to our understanding of surface interactions and molecular organization at the air/water interface (Dynarowicz-£atka et al., 2004).

Synthesis and Properties of Derivatives

Research has also focused on the synthesis and properties of various derivatives of p-terphenyl-4-carboxylic acid. Sadashiva and Rao (1977) described a convenient method for preparing 4-n-alkyl-4″-cyano-p-terphenyl starting from p-terphenyl, which has implications for the development of new organic compounds with potential applications in various fields (Sadashiva & Rao, 1977).

Electroluminescent and Fluorescent Materials

The potential of p-terphenyl-4-carboxylic acid derivatives in creating electroluminescent and fluorescent materials has been a topic of interest. For instance, Zheng et al. (2000) synthesized a novel terbium complex using a carboxylic acid ligand derived from p-terphenyl-4-carboxylic acid, showing promising electroluminescent properties in a multilayer device (Zheng et al., 2000).

Coordination Polymers and Network Structures

Research into coordination polymers and network structures involving p-terphenyl-4-carboxylic acid has been significant. Dickie et al. (2005) synthesized a zinc carboxylate network using a bifunctional m-terphenyl derivative, exploring the steric hindrance effects and low coordination at the zinc center, which are critical for understanding the formation of complex metal-organic structures (Dickie et al., 2005).

Polymer Sciences and Material Engineering

The synthesis and properties of novel soluble polyamides incorporating ether linkages and laterally attached p-terphenyl units have been explored, demonstrating the versatility of p-terphenyl-4-carboxylic acid derivatives in creating new materials with specific mechanical and thermal properties. Such studies by Hsiao and Chang (2004) have implications for the development of high-performance polymers (Hsiao & Chang, 2004).

Safety And Hazards

The compound has several hazard statements including H302, H319, H372, and H410 . Precautionary statements include P260, P264, P270, P273, P280, P330, P391, and P501 .

properties

IUPAC Name

4-(4-phenylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O2/c20-19(21)18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHHREPACLZKDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433493
Record name p-Terphenyl-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Terphenyl-4-carboxylic acid

CAS RN

5731-15-7
Record name p-Terphenyl-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Terphenyl-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Terphenyl-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
p-Terphenyl-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
p-Terphenyl-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
p-Terphenyl-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
p-Terphenyl-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
p-Terphenyl-4-carboxylic acid

Citations

For This Compound
29
Citations
MH Hsu, WS Hu, JJ Lin, YJ Hsu, DH Wei, CW Yang… - Langmuir, 2004 - ACS Publications
… monolayers of p-terphenyl-4-carboxylic acid and the mixed … size, whereas the p-terphenyl-4-carboxylic acid formed clusters of … faster than the p-terphenyl-4-carboxylic acid monolayer. A …
Number of citations: 0 pubs.acs.org
BK Sadashiva, GSR Subba Rao - Molecular Crystals and Liquid …, 1977 - Taylor & Francis
A new and general procedure for the preparation of 4-n-alkyl-4″ -cyano-p-terphenyl is described starting from p-terphenyl. This procedure consists of the Friedel-Crafts reaction on p-…
Number of citations: 0 www.tandfonline.com
YJ Hsu, DH Wei, GC Yin, SC Chung… - AIP Conference …, 2004 - aip.scitation.org
… acid and p-terphenyl-4-carboxylic acid were prepared from a … mixed monolayer containing p-terphenyl-4-carboxylic acid: n-… These are areas enriched with p-terphenyl-4-carboxylic acid. …
Number of citations: 0 aip.scitation.org
H France, IM Heilbron, DH Hey - Journal of the Chemical Society …, 1939 - pubs.rsc.org
… Whereas oxidation of 4-methyl-p-terphenyl gives p-terphenyl4-carboxylic acid, that of 2-methyl-p-terphenyl gives an acid regarded as Z-methy 2diphenyl-4’-carboxylic acid. …
Number of citations: 0 pubs.rsc.org
M Zhang, Y Zhang, S Zhou, H Zhong, H Han… - … of Chromatography A, 2023 - Elsevier
… Several trial runs using p-terphenyl derivatives containing urea (prepared from 4-amino-p-terphenyl) or amide (prepared from p-terphenyl-4-carboxylic acid) suggested the peak tailing …
Number of citations: 0 www.sciencedirect.com
KC Liao, HJ Yoon, CM Bowers, FC Simeone… - Angewandte …, 2014 - Wiley Online Library
… biphenyl-4-carboxylic acid 22 and p-terphenyl-4-carboxylic acid 14b on Ag. Their report showed … -4-carboxylic acid, and p-terphenyl-4-carboxylic acid. We found a narrow distribution of …
Number of citations: 0 onlinelibrary.wiley.com
P Dementyev, D Naberezhnyi, M Westphal… - …, 2020 - Wiley Online Library
Self‐assembled monolayers (SAMs) serve as convenient platform for fabricating carbon nanomembranes (CNMs) of extended lateral dimensions. Highly porous CNMs are emerging as …
K Handrup, VJ Richards, M Weston… - The Journal of …, 2013 - aip.scitation.org
… .) in CH 2 Cl 2 (30 ml) was added p-terphenyl-4-carboxylic acid (0.5 g, 1.82 mmol, 16 eq.). … 2 C l2 (30 ml) and treated again with p-terphenyl-4-carboxylic acid (0.5 g, 1.82 mmol, 16 eq.)…
Number of citations: 0 aip.scitation.org
A de León, E Arias, I Moggio, C Gallardo-Vega… - Journal of colloid and …, 2015 - Elsevier
… It is worth mentioning that p-terphenyl-4-carboxylic acid 4 is poorly soluble in toluene and the yield of the esterification reaction is quite low ca 25%; however, the advantage is that 7 is …
Number of citations: 0 www.sciencedirect.com
ML Hupfer, D Blaschke, H Schmidt, M Presselt - Langmuir, 2021 - ACS Publications
… (a) Molecular structure of p-terphenyl-4-carboxylic acid (TPCA), SA, and 2-pyridyl-4-hydroxy-5-phenyl-1.3-thiazole and their molecular dimensions. (b) Molecular arrangement in …
Number of citations: 0 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.